molecular formula C12H14O3 B13307777 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

Katalognummer: B13307777
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: LZCXAHRPYLCEOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring The presence of the 3-methylphenyl group adds to its structural complexity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid can be approached through several synthetic routes:

    Cyclopropanation Reaction: Starting with a suitable alkene, a cyclopropanation reaction can be carried out using reagents like diazomethane or Simmons-Smith reagent to form the cyclopropane ring.

    Functional Group Introduction: The hydroxymethyl and carboxylic acid groups can be introduced through subsequent reactions. For example, hydroxymethylation can be achieved using formaldehyde and a base, while carboxylation can be done using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carboxylic acid group to an alcohol.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Lacks the 3-methylphenyl group, making it less complex.

    1-(3-Methylphenyl)cyclopropane-1-carboxylic acid:

Uniqueness

The presence of both the hydroxymethyl and 3-methylphenyl groups in 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid makes it unique, as it combines the properties of both functional groups, potentially leading to novel reactivity and applications.

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

2-(hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15)

InChI-Schlüssel

LZCXAHRPYLCEOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2(CC2CO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.